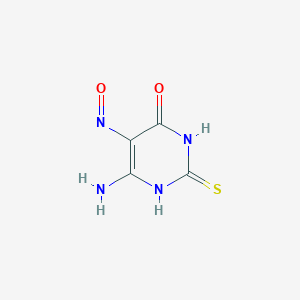

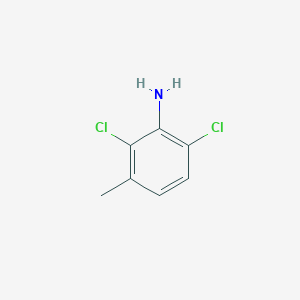

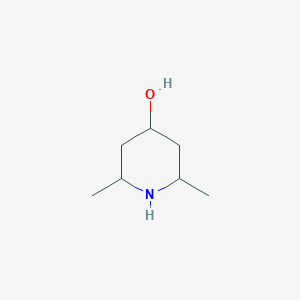

2,6-ジメチルピペリジン-4-オール

説明

Synthesis Analysis

The synthesis of related piperidin-4-ols and their derivatives has been documented in the literature. For example, the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols and related compounds have been explored, highlighting the methods for preparing such structures and their configurational analysis based on nuclear magnetic resonance (NMR) characteristics (Casy & Jeffery, 1972).

Molecular Structure Analysis

The molecular structure of piperidin-4-ol derivatives has been a subject of various studies. The analysis often involves X-ray diffraction and NMR spectroscopy to determine the configuration and conformation of these molecules. For instance, conformational analysis of 2,6-diarylpiperidin-4-one hydrazones by X-ray diffraction and NMR spectroscopy provides insights into the preferred conformations and stereochemistry of these compounds, which can be related to 2,6-dimethylpiperidin-4-ol (Sankar, Umamatheswari, & Pandiarajan, 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a wide range of compounds with diverse properties. The reactivity can be influenced by the substituents on the piperidine ring. For example, the synthesis and characterization of 2,6-dimethyl-4-aminopyridine from 2,6-dimethylpyridine highlight the transformations possible with piperidine derivatives, which may be applicable to 2,6-dimethylpiperidin-4-ol (Liu Jun-teng, 2011).

Physical Properties Analysis

The physical properties of piperidine derivatives, including 2,6-dimethylpiperidin-4-ol, are crucial for understanding their behavior in different environments. These properties include melting points, boiling points, solubility, and crystalline structure. The study of 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridyls with chloranilic acid provides comparative insights into the physical characteristics of dimethyl-substituted pyridines, which can be related to piperidine analogs (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties of 2,6-dimethylpiperidin-4-ol, including acidity/basicity, reactivity with other chemicals, and stability, are important for its application in various fields. Studies on similar compounds, like the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, can provide valuable information on the chemical behavior and antioxidant properties of 2,6-dimethylpiperidin-4-ol derivatives (Wijtmans et al., 2004).

科学的研究の応用

HIV治療研究

2,6-ジメチルピペリジン-4-オール誘導体は、HIV治療の可能性について合成および評価されてきました。これらの化合物は、HIV-1が細胞に侵入する過程で重要なCCR5アンタゴニストとして有望であることが示されています。 CCR5受容体の遮断は、HIV-1感染の潜在的な治療法であるだけでなく、メカニズム関連の副作用と関連しているようには見えません .

有機合成と触媒

有機化学の分野では、2,6-ジメチルピペリジン-4-オールは、複雑な分子の合成のためのビルディングブロックとして機能します。 それは、多成分反応、環化、環状付加プロセスで使用されて、潜在的な薬理学的用途を持つさまざまなピペリジン誘導体を生成します .

薬理学的用途

2,6-ジメチルピペリジン-4-オールから誘導されたものを含むピペリジン誘導体は、20種類以上の医薬品に存在します。 それらは、構造の多様性と生物学的関連性のために、創薬において重要な役割を果たしています .

抗増殖および抗転移研究

天然のピペリジンアルカロイドは、さまざまな種類の癌に対して抗増殖および抗転移効果を示すことが判明しています。 2,6-ジメチルピペリジン-4-オールの合成誘導体は、in vitroおよびin vivo研究のための新しい化合物を提供することにより、この分野にも貢献する可能性があります .

創薬と開発

2,6-ジメチルピペリジン-4-オールを含むピペリジン核は、新薬の発見と開発における共通の特徴です。 薬剤候補への組み込みは、その薬物動態特性と生物活性を調節する能力によるものです .

作用機序

Target of Action

The primary target of 2,6-Dimethylpiperidin-4-ol is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This receptor is also one of the main co-receptors for HIV entry .

Mode of Action

2,6-Dimethylpiperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the CCR5 receptor prevents HIV from entering the cell, thus blocking the infection .

Biochemical Pathways

The interaction of 2,6-Dimethylpiperidin-4-ol with the CCR5 receptor affects the biochemical pathway of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell and replicating. This disrupts the life cycle of the virus and helps to control the spread of the infection .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The result of the action of 2,6-Dimethylpiperidin-4-ol is the inhibition of HIV infection. By blocking the CCR5 receptor, the compound prevents the virus from entering the cell . This can help to control the spread of the virus in the body and slow the progression of the disease .

特性

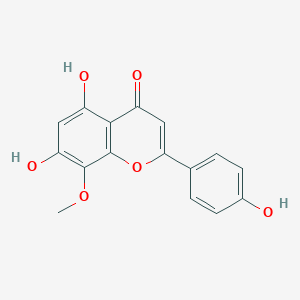

IUPAC Name |

2,6-dimethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVEYRBXJCBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376308 | |

| Record name | 2,6-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4733-70-4 | |

| Record name | 2,6-dimethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。